
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile is a chemical compound with the molecular formula C12H10N4. It is a derivative of pyrimidine and benzonitrile, featuring an amino group and a methyl group attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile typically involves the reaction of 2-amino-6-methylpyrimidine with benzonitrile derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine attacks the benzonitrile derivative, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound .
化学反応の分析
Types of Reactions
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles, such as halides, amines, and thiols, in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of substituted derivatives .
科学的研究の応用
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
作用機序
The mechanism of action of 4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, influencing various cellular processes .
類似化合物との比較
Similar Compounds
4-(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile: A closely related compound with similar structural features and chemical properties.
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substitution patterns but comparable reactivity.
Benzonitrile derivatives: Various benzonitrile compounds with different functional groups attached to the aromatic ring.
Uniqueness
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile stands out due to its specific combination of the pyrimidine and benzonitrile moieties, which imparts unique chemical and biological properties.
特性
CAS番号 |
913322-67-5 |
|---|---|
分子式 |
C12H10N4 |
分子量 |
210.23 g/mol |
IUPAC名 |
4-(2-amino-6-methylpyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C12H10N4/c1-8-6-11(16-12(14)15-8)10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H2,14,15,16) |
InChIキー |
YBEPOIKAHCEKPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)


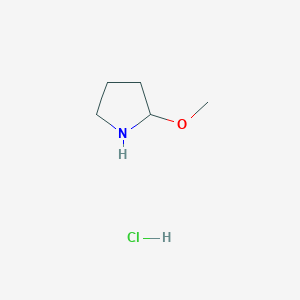
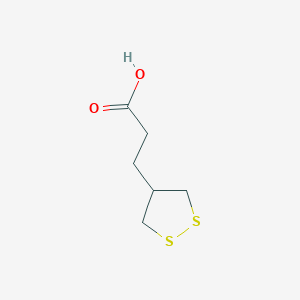
![3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine](/img/structure/B13097694.png)
![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)
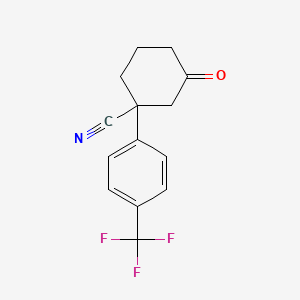
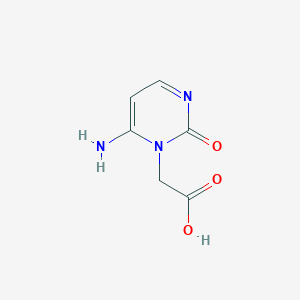
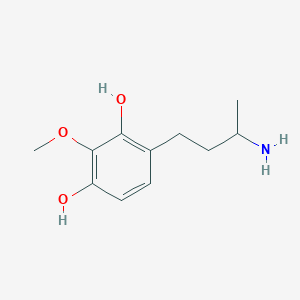
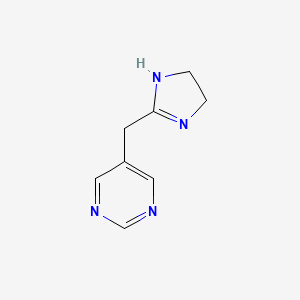

![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)
